molecular formula C11H10N4O3 B2525698 4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile CAS No. 338960-18-2

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile

Cat. No.: B2525698
CAS No.: 338960-18-2
M. Wt: 246.226
InChI Key: RKALRFYEAILQFD-HPIZBCMHSA-N
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Description

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile is a complex organic compound with a unique structure that includes a methoxyamino group, a nitroprop-2-enylidene group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile typically involves multiple steps, starting from simpler precursors. One common approach is to start with 4-aminobenzonitrile, which undergoes a series of reactions to introduce the methoxyamino and nitroprop-2-enylidene groups. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale reactors, continuous flow systems, and advanced purification techniques are often employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyamino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A simpler analog with an amino group instead of the methoxyamino and nitroprop-2-enylidene groups.

    4-Nitrobenzonitrile: Contains a nitro group but lacks the methoxyamino and nitroprop-2-enylidene groups.

Uniqueness

The presence of both methoxyamino and nitroprop-2-enylidene groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-14-8-11(15(16)17)7-13-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3/b11-8-,13-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIWSXAFRUUEAU-CZPVFJJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)C#N)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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